molecular formula C23H20ClFN4O2 B11207754 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide

Cat. No.: B11207754
M. Wt: 438.9 g/mol
InChI Key: IXHMQPWOGFIVQB-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, a piperidine ring, and a substituted benzyl group, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide involves several steps, including the formation of the benzofuro[3,2-d]pyrimidine core and the subsequent attachment of the piperidine and benzyl groups. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine . This reaction proceeds under mild conditions and yields the desired benzofuro[3,2-d]pyrimidine derivatives in high yields. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can undergo metal-free C-3 chalcogenation (sulfenylation and selenylation) to form 3-ArS/ArSe derivatives . Common reagents used in these reactions include sulfur and selenium sources, and the reactions typically proceed under mild conditions. The major products formed from these reactions are the corresponding chalcogenated derivatives, which can be further functionalized for various applications.

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. Benzofuro[3,2-d]pyrimidine derivatives have been studied for their antileukemia activity , and the unique structure of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide makes it a promising candidate for further investigation. Additionally, these compounds have been explored for their potential as kinase inhibitors and anticancer agents . The diverse biological activities of these compounds make them valuable tools for studying various biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. For example, benzofuro[3,2-d]pyrimidine derivatives have been shown to inhibit Cdc7 kinase, a key regulator of DNA replication . By inhibiting this kinase, the compound can disrupt the cell cycle and induce apoptosis in cancer cells.

Comparison with Similar Compounds

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as benzofuro[3,2-c]quinolines . While both classes of compounds share a similar core structure, the presence of different substituents and functional groups can lead to variations in their biological activities and mechanisms of action. For example, benzofuro[3,2-c]quinolines have shown potential as antileukemia agents, while benzofuro[3,2-d]pyrimidine derivatives have been explored as kinase inhibitors and anticancer agents. The unique combination of structural features in 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide makes it a distinct and valuable compound for further research.

Properties

Molecular Formula

C23H20ClFN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-chloro-4-fluorophenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H20ClFN4O2/c24-17-10-14(7-8-18(17)25)11-26-23(30)15-4-3-9-29(12-15)22-21-20(27-13-28-22)16-5-1-2-6-19(16)31-21/h1-2,5-8,10,13,15H,3-4,9,11-12H2,(H,26,30)

InChI Key

IXHMQPWOGFIVQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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